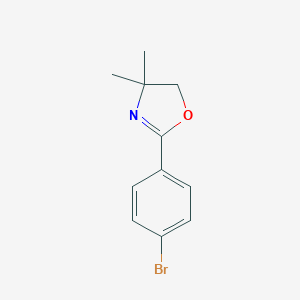
2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Cat. No. B048148
Key on ui cas rn:
32664-14-5
M. Wt: 254.12 g/mol
InChI Key: GXWMQSSSRSHOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06117412
Procedure details


4-Bromobenzoyl chloride (20.02 g, 91 mmol) was dissolved in dichloromethane (180 ml) and added dropwise to a solution of 2-amino-2-methyl-1-propanol (19.20 g, 216 mmol) in dichloromethane (90 ml) at ambient temperature. The mixture was stirred for 24 hours at ambient temperature, followed by filtration and removal of the solvent at reduced pressure. Thionyl chloride (90 ml) was added dropwise and the mixture was stirred for 30 minutes at ambient temperature. Excess thionyl chloride was removed at reduced pressure and the residue was added to an aqueous HCl-solution (5%, 500 ml). The solution was washed with ether (2×100 ml) and aqueous NaOH (50%) was added to pH 9. The basic solution was extracted with ether (3×100 ml), and the combined ether solution was washed with water (50 ml) and saturated aqueous NaCl-solution. The dried (MgSO4) ether solution was evaporated and the title compound isolated by distillation. Yield 14.14 g (61%), b.p. 128-130° C. (1 mm Hg).



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[NH2:11][C:12]([CH3:16])([CH3:15])[CH2:13]O>ClCCl>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[O:7][CH2:13][C:12]([CH3:16])([CH3:15])[N:11]=2)=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.02 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C(=O)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
19.2 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(CO)(C)C
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 24 hours at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
followed by filtration and removal of the solvent at reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Thionyl chloride (90 ml) was added dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 30 minutes at ambient temperature
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess thionyl chloride was removed at reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was added to an aqueous HCl-solution (5%, 500 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The solution was washed with ether (2×100 ml) and aqueous NaOH (50%)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to pH 9
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The basic solution was extracted with ether (3×100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined ether solution was washed with water (50 ml) and saturated aqueous NaCl-solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The dried (MgSO4) ether solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

